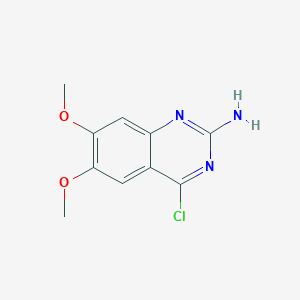

4-Chloro-6,7-dimethoxyquinazolin-2-amine

Description

BenchChem offers high-quality 4-Chloro-6,7-dimethoxyquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6,7-dimethoxyquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6,7-dimethoxyquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYMDFNFDJALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444075 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221698-39-1 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This compound is a pivotal intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of several α1-adrenoceptor antagonists, including Doxazosin and Terazosin. This document consolidates essential data on its chemical identity, physical constants, and solubility. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support researchers in its effective utilization. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental procedures, adhering to specified formatting for clarity and utility in a research and development setting.

Core Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline, a quinazoline derivative, is a white to off-white solid crystalline powder.[1] Its core structure is fundamental to the pharmacological activity of the drugs synthesized from it.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine[1][2] |

| CAS Number | 23680-84-4[1][3] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂[3][4][5] |

| Molecular Weight | 239.66 g/mol [3][4] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[1] |

| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N[1][3][4] |

| Synonyms | 2-Chloro-6,7-dimethoxy-4-quinazolinamine, USP Doxazosin Related Compound C, Terazosin EP Impurity A, Alfuzosin EP Impurity B, Prazosin Impurity, Doxazosin EP Impurity F[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 262-268 °C (decomposes)[3][4][6] |

| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg (Predicted)[1] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted)[1] |

| Appearance | White to off-white solid[1] |

| Solubility | Sparingly soluble in DMSO (with heating and sonication), slightly soluble in Methanol (with heating and sonication).[1] A study on various quinazoline derivatives also suggests that solubility is generally low in common organic solvents but can be enhanced in solvents like N,N-dimethylformamide (DMF). |

Biological Significance and Mechanism of Action

The primary biological significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline lies in its role as a key synthetic intermediate for a class of potent and selective α1-adrenoceptor antagonists. These antagonists, such as prazosin, terazosin, and doxazosin, are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] The 4-amino-6,7-dimethoxyquinazoline moiety is a crucial pharmacophore that confers high affinity and selectivity for the α1-adrenoceptor. While derivatives of this compound are pharmacologically active, 4-Amino-2-chloro-6,7-dimethoxyquinazoline itself is not typically used as a final drug product and there is no evidence to suggest it directly modulates a specific signaling pathway. Its utility is in providing a reactive chloro group at the 2-position, which is amenable to nucleophilic substitution for the construction of more complex, pharmacologically active molecules. Recent computational studies have explored its potential as an anti-Alzheimer's agent through molecular docking simulations against proteins associated with the disease.[7]

Experimental Protocols

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

A common synthetic route involves the amination of 2,4-dichloro-6,7-dimethoxyquinazoline. The following protocol is a generalized procedure based on literature reports.

Objective: To synthesize 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline.

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Ammonium hydroxide (25%)[8]

-

Tetrahydrofuran (THF)

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in tetrahydrofuran (THF) at ambient temperature.

-

To the stirred solution, add an excess of 25% ammonium hydroxide.

-

Stir the reaction mixture vigorously at ambient temperature for approximately 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF by rotary evaporation.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from methanol to yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a solid.

-

Dry the purified product in a vacuum oven.

Caption: Synthesis workflow for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Purification by Column Chromatography

For higher purity, flash chromatography can be employed.

Objective: To purify 4-Amino-2-chloro-6,7-dimethoxyquinazoline using flash column chromatography.

Materials:

-

Crude 4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Flash chromatography system

Procedure:

-

Prepare a slurry of silica gel in the mobile phase (e.g., a gradient of methanol in dichloromethane).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 100% DCM to a DCM:MeOH mixture).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Method: A reverse-phase HPLC method can be utilized.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

-

¹H NMR (DMSO-d₆): Expected signals would include singlets for the two methoxy groups, signals for the aromatic protons on the quinazoline ring, and a broad singlet for the amino protons.

-

¹³C NMR (DMSO-d₆): Expected signals would correspond to the ten carbon atoms in the molecule, including the two methoxy carbons, the aromatic carbons, and the carbons of the quinazoline core.

3.3.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

-

Expected Absorptions: Characteristic peaks would be observed for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinazoline ring, C-O stretching of the methoxy groups, and a C-Cl stretching vibration.

Solubility Determination (Gravimetric Method)

The following is a generalized protocol for determining the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a given solvent.

Objective: To quantitatively determine the equilibrium solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in a specific solvent at a constant temperature.

Materials:

-

Pure 4-Amino-2-chloro-6,7-dimethoxyquinazoline

-

Selected solvent (e.g., DMSO, DMF, Methanol)

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Vacuum oven

Procedure:

-

Add an excess amount of 4-Amino-2-chloro-6,7-dimethoxyquinazoline to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

Allow the vial to stand at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.

-

Evaporate the solvent in the dish to dryness using a vacuum oven at an appropriate temperature.

-

Allow the dish to cool to room temperature in a desiccator and weigh it again.

-

Calculate the solubility as the mass of the residue per volume of the solvent.

Caption: Workflow for determining solubility via the gravimetric method.

Safety and Handling

4-Amino-2-chloro-6,7-dimethoxyquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning for causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block for important therapeutic agents. This technical guide has provided a detailed summary of its core properties, a discussion of its biological relevance as a synthetic intermediate, and comprehensive experimental protocols for its synthesis, purification, and characterization. The inclusion of structured data tables and workflow diagrams aims to facilitate its practical application in a laboratory setting. Further research into the direct biological activities of this compound could reveal novel therapeutic applications beyond its current use as a synthetic precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key chemical intermediate, recognized for its critical role in the synthesis of a variety of pharmacologically active compounds.[1][2] Its quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, with a focus on its application in drug development. Detailed experimental protocols and data are presented to support researchers in their scientific endeavors.

Physicochemical Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a white to off-white crystalline powder.[5] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 23680-84-4 | [6] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [6] |

| Molecular Weight | 239.66 g/mol | [6] |

| Melting Point | 262-268 °C (decomposes) | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in DMSO (sparingly, with heating and sonication), slightly soluble in Methanol (with heating and sonication) | [2] |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | [7] |

| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N | [8] |

Synthesis and Characterization

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be achieved through multiple synthetic routes, often starting from veratrole or 3,4-dimethoxybenzaldehyde.[9][10] A common pathway involves the nitration, reduction, cyclization, and subsequent chlorination of a suitable precursor.

General Synthetic Workflow

A representative synthetic workflow for the preparation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is depicted below. This multi-step process typically involves the formation of a quinazoline-2,4-dione intermediate, followed by chlorination and amination.

Experimental Protocol: Synthesis from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide

This protocol describes the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 3,4-dimethoxy-6-cyanoaniline-l-yl formamide.[11]

Materials:

-

3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g, 0.326 mol)

-

Phosphorous oxychloride (POCl₃, 500 ml)

-

Deionized water

-

Saturated aqueous sodium hydroxide solution

-

Acetone

Procedure:

-

To a reaction vessel, add 3,4-dimethoxy-6-cyanoaniline-l-yl formamide (50 g) and phosphorous oxychloride (500 ml) in one portion at 25-30 °C.

-

Heat the reaction mixture to 65-70 °C and maintain for approximately one hour.

-

After the reaction is complete, cool the mixture to 25-30 °C.

-

Carefully pour the reaction mixture into cold water (5-6 °C) and stir for one hour.

-

Filter the resulting precipitate (2-chloro-4-amino-6,7-dimethoxyquinazoline) and suction dry.

-

To the wet cake, add water (5 L) and adjust the pH of the suspension to 7.5-8.0 using a saturated aqueous sodium hydroxide solution.

-

Filter the product, wash the solid with water (5 L), followed by acetone (500 ml).

-

Dry the final product at 60-65 °C for 24 hours.

Yield and Purity:

Spectroscopic Data

The structural identity of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.0 (2H, broad singlet), 7.6 (1H, singlet), 7.1 (1H, singlet), 3.9-3.8 (6H, doublet) | [11] |

| Mass Spectrum (m/z) | [M+2]⁺ = 242.2 | [11] |

| Infrared (IR) Spectrum | Available in the NIST WebBook | [8] |

Applications in Drug Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a crucial building block for the synthesis of several marketed drugs and investigational compounds. Its primary utility lies in its reactive 2-chloro group, which readily undergoes nucleophilic substitution, allowing for the introduction of various side chains to modulate pharmacological activity.

Synthesis of Alpha-1 Adrenergic Receptor Antagonists

This compound is a key precursor in the synthesis of alpha-1 adrenergic receptor antagonists such as Doxazosin and Terazosin, which are used to treat hypertension and benign prostatic hyperplasia.[2][12][13]

The following protocol outlines the synthesis of Terazosin hydrochloride dihydrate from 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[13]

Materials:

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g)

-

N-(2-tetrahydrofuroyl)piperazine (20 g)

-

n-Butanol (316 ml)

-

Water (24 ml)

Procedure:

-

To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g) and 4-Amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) with stirring.

-

Heat the reaction mixture to reflux and maintain for approximately 9 hours.

-

Cool the reaction mixture to room temperature and stir for 10-12 hours.

-

Collect the crystals by filtration, wash with n-butanol, and dry in vacuo at 40-50 °C.

Yield:

-

Expected yield: 40.1 g (94%)[13]

The synthesis of Doxazosin involves the condensation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[12][14]

Materials:

-

4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g, 0.58 mol)

-

1-(1,4-benzodioxan-2-carbonyl)piperazine (150 g, 0.60 mol)

-

n-Butanol (2 L)

Procedure:

-

In a reaction flask, combine 4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g), 1-(1,4-benzodioxan-2-carbonyl)piperazine (150 g), and n-butanol (2 L).

-

Stir the mixture and heat to reflux for 3.5 hours.

-

Cool the reaction mixture to 80 °C and filter the precipitate.

-

Wash and dry the solid to obtain Doxazosin hydrochloride.

Yield:

-

Expected yield of Doxazosin hydrochloride: 251 g (88%)[15]

Development of Anti-inflammatory and Anticancer Agents

The versatile quinazoline scaffold of this compound has been exploited to develop novel derivatives with potential anti-inflammatory and anticancer activities.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been synthesized and evaluated for their anti-inflammatory properties. These compounds often act by inhibiting cyclooxygenase (COX) enzymes.[3][16]

Experimental Protocol: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives

A general procedure for synthesizing these derivatives involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives.[1][3]

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol)

-

Substituted aniline derivative (4 mmol)

-

Isopropanol (5 ml)

Procedure:

-

Reflux a mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the respective aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours.

-

After cooling, the precipitated product is filtered, washed, and purified.

Biological Activity:

-

Some of the synthesized derivatives have shown significant in vitro anti-inflammatory activity, with IC₅₀ values comparable to the standard drug diclofenac sodium. For instance, 2-Chloro-N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine exhibited an IC₅₀ value of 1.772 µg/ml.[3]

Quinazoline derivatives are well-known inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[17][18][19][20] By modifying the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, researchers have developed potent inhibitors targeting these pathways.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[5][17] Several quinazoline-based compounds have been developed as inhibitors of this pathway.

For example, novel 4-aminoquinazoline derivatives have been synthesized and shown to selectively inhibit PI3Kα with IC₅₀ values in the nanomolar range, leading to cell cycle arrest and apoptosis in cancer cells.[21]

EGFR Signaling Pathway:

The EGFR signaling pathway plays a vital role in cell growth and differentiation, and its overactivation is a hallmark of many cancers.[18][19] 4-Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline can be further functionalized at the 4-amino position with various aniline moieties to generate potent EGFR inhibitors. Some of these compounds have shown efficacy against mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation inhibitors.[2][19]

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a versatile and valuable building block in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its 2-chloro substituent provide a robust platform for the creation of a diverse range of bioactive molecules. From established drugs like Doxazosin and Terazosin to novel investigational compounds targeting key signaling pathways in cancer and inflammation, this quinazoline derivative continues to be a cornerstone for the development of new therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that the detailed protocols and data will facilitate further research and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. EP0708104B1 - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4 [sigmaaldrich.com]

- 7. ijpbs.com [ijpbs.com]

- 8. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 9. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 10. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 11. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 12. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 13. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 14. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 15. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digibug.ugr.es [digibug.ugr.es]

- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This technical guide provides an in-depth overview of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic aromatic organic compound. Its structure consists of a quinazoline core, which is a bicyclic system where a benzene ring is fused to a pyrimidine ring. The quinazoline ring is substituted with an amino group at position 4, a chloro group at position 2, and two methoxy groups at positions 6 and 7.

The IUPAC name for this compound is 2-chloro-6,7-dimethoxyquinazolin-4-amine [][2][3].

Chemical Identifiers:

-

SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[][3]

-

InChI: InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14)[][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is presented in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.

| Property | Value | References |

| Molecular Weight | 239.66 g/mol | [][4] |

| Appearance | White to Off-white or pale yellow crystalline powder | [][5] |

| Melting Point | 262-268 °C (decomposition) | |

| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg | [] |

| Density | 1.391 ± 0.06 g/cm³ | [] |

| Purity (HPLC) | ≥95% - ≥98.5% | [][5] |

| Solubility | Insoluble in water; Soluble in DMSO (sparingly, with heating/sonication), DMF, dichloromethane, and slightly soluble in Methanol (with heating/sonication) | [][5] |

| Storage | Store at -20°C in a cool, dry place under an inert atmosphere | [][5] |

Biological Significance and Applications

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a vital intermediate in the synthesis of several pharmaceuticals, particularly α1-adrenergic receptor antagonists.[] These drugs are used for treating conditions like benign prostatic hyperplasia (BPH) and hypertension.[]

Key applications include its role as a precursor for:

-

Doxazosin: A long-acting α1-adrenergic blocker.[]

-

Terazosin: A selective α1-antagonist for BPH symptom treatment.[]

-

Alfuzosin: Used in the treatment of BPH.[]

-

Prazosin: An α1-blocker used to treat high blood pressure.[]

Furthermore, quinazoline derivatives are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Recent studies have also investigated the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as an anti-Alzheimer's agent through computational and spectroscopic methods.[9]

Experimental Protocols

The synthesis of derivatives from 4-Amino-2-chloro-6,7-dimethoxyquinazoline often involves diazotization followed by coupling reactions or nucleophilic substitution.

A. Diazotization of 4-Amino-2-chloro-6,7-dimethoxyquinazoline [6]

This protocol describes the formation of a diazonium salt, which is a versatile intermediate for synthesizing various azo dyes.

-

Preparation of Slurry: A smooth slurry is prepared by mixing 1.0 g (2 mmol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 0.45 g (21 mmol) of sodium nitrite (NaNO₂) and 10 mL of water.

-

Addition to Acid: The slurry is added to a well-stirred mixture of 4 mL of concentrated hydrochloric acid (d = 1.18) and 4.0 g of ice, maintaining the temperature between 0-5°C.

-

Reaction: The reaction mixture is stirred for 30 minutes to yield the diazonium salt. This salt can then be used in subsequent coupling reactions.

B. Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives [8][10]

This protocol outlines a general procedure for the nucleophilic substitution of the amino group.

-

Reactant Mixture: 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) is mixed with an appropriate aniline derivative (4 mmol) in 5 mL of isopropanol.

-

Refluxing: The mixture is refluxed for 6 hours.

-

Cooling and Precipitation: The reaction mixture is cooled to room temperature and then poured into ice-cold water with continuous stirring.

-

Filtration and Washing: The resulting precipitate is filtered and washed with distilled water to obtain the final 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway starting from 6,7-dimethoxyquinazoline-2,4-dione to produce 4-amino-2-chloro-6,7-dimethoxyquinazoline and its subsequent use in synthesizing α1-blockers.

Caption: Synthetic route to 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives.

References

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 3. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Online | 4-Amino-2-chloro-6,7-dimethoxyquinazoline Manufacturer and Suppliers [scimplify.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. scialert.net [scialert.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Quinazoline Scaffold: A Privileged Core in Modern Therapeutics

An In-Depth Technical Guide on the Mechanism of Action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-2-chloro-6,7-dimethoxyquinazoline core is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. While the intermediate itself is not the primary therapeutic agent, its rigid, heterocyclic scaffold serves as a versatile platform for the development of potent and selective drugs targeting a range of biological macromolecules. This technical guide delves into the mechanisms of action of key therapeutic agents derived from this quinazoline core, with a focus on their molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate their functions. We will explore the well-established role of its derivatives as α1-adrenergic receptor antagonists in the treatment of benign prostatic hyperplasia and hypertension, as well as their increasingly significant application as kinase inhibitors in oncology and as epigenetic modulators.

Introduction: The Versatility of the Quinazoline Nucleus

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key building block in medicinal chemistry, most notably in the production of α1-adrenergic receptor antagonists such as Terazosin and Doxazosin. The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a structurally rigid framework that can be strategically functionalized to achieve high-affinity interactions with specific biological targets. The 6,7-dimethoxy substitution pattern is a common feature in many of these derivatives, often contributing to favorable binding characteristics. Beyond its foundational role in α1-blocker synthesis, this quinazoline scaffold has been extensively utilized to develop inhibitors of various protein kinases implicated in cancer, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the mesenchymal-epithelial transition factor (c-Met). Furthermore, derivatives have shown inhibitory activity against histone methyltransferases like G9a, highlighting the broad therapeutic potential of this chemical motif.

Mechanism of Action: From Adrenergic Receptors to Kinase Inhibition

The biological activity of compounds derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline is dictated by the specific chemical moieties appended to the core structure. This allows for the targeted design of molecules with distinct mechanisms of action.

α1-Adrenergic Receptor Antagonism

Derivatives such as Terazosin and Doxazosin are selective antagonists of α1-adrenergic receptors. These G-protein coupled receptors are found in the smooth muscle of blood vessels, the prostate gland, and the bladder neck.

Signaling Pathway:

Under normal physiological conditions, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated Ca2+ levels, along with DAG, activate protein kinase C (PKC) and calmodulin-dependent kinases, ultimately resulting in smooth muscle contraction.

Terazosin and Doxazosin competitively inhibit the binding of norepinephrine to α1-adrenergic receptors, thereby blocking this signaling cascade. The consequence is smooth muscle relaxation, leading to vasodilation and a decrease in blood pressure, as well as reduced muscle tone in the prostate and bladder neck, which alleviates the symptoms of benign prostatic hyperplasia (BPH).

Protein Kinase Inhibition

The 4-aminoquinazoline core is a well-established scaffold for the development of ATP-competitive kinase inhibitors. By modifying the substituents at the 4-position, derivatives can be designed to target the ATP-binding pocket of specific kinases with high affinity and selectivity.

2.2.1. EGFR and HER2 Inhibition

Many quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are receptor tyrosine kinases often overexpressed or mutated in various cancers.

Signaling Pathway:

Upon ligand binding (e.g., EGF to EGFR), these receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways promote cell proliferation, survival, and angiogenesis.

Quinazoline-based inhibitors bind to the ATP-binding site of the kinase domain of EGFR and/or HER2, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of tumor cell growth and proliferation.

2.2.2. c-Met Inhibition

Other quinazoline derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling, often driven by its ligand, hepatocyte growth factor (HGF), is implicated in tumor growth, invasion, and metastasis. Similar to EGFR/HER2 inhibitors, these compounds act by competing with ATP for the binding site in the c-Met kinase domain, thereby blocking its activation and downstream signaling.

Histone Methyltransferase Inhibition

The versatility of the quinazoline scaffold extends to the realm of epigenetics. Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of the histone methyltransferase G9a.

Mechanism:

G9a is an enzyme that primarily catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2). This methylation is a key epigenetic mark associated with transcriptional repression. G9a inhibitors bind to the substrate-binding pocket of the enzyme, preventing it from methylating histones. This leads to a reduction in H3K9 methylation, which can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.

Quantitative Data Summary

The following tables summarize the in vitro potency of various derivatives of the 4-amino-2-chloro-6,7-dimethoxyquinazoline scaffold against their respective targets.

Table 1: α1-Adrenergic Receptor Antagonists

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Terazosin | α1-Adrenergic Receptors | Radioligand Binding | - | 2.5 | [1] |

| Doxazosin | α1A, α1B, α1D-Adrenoceptors | [3H]prazosin binding | - | - | [2] |

| Doxazosin | α1-Adrenergic Receptors | Functional Assay | - | - | [3] |

Table 2: Protein Kinase Inhibitors

| Compound Class | Target(s) | IC50 (nM) Range | Reference(s) |

| Quinazoline Derivatives | EGFR | 0.8 - 9.95 µM | [3][4] |

| Quinazoline Derivatives | HER2 | 2.2 - 22 nM | [5] |

| Quinoline Derivatives | c-Met | 9.3 - 64 nM | [6] |

| Quinazoline Derivatives | c-Met | 20 - 80 nM | [7] |

Table 3: G9a Histone Methyltransferase Inhibitors

| Compound Class | Target | IC50 (nM) Range | Reference(s) |

| 2,4-Diaminoquinazolines | G9a | 2.5 - 472 nM | [2] |

| 7-Aminoalkoxy-quinazolines | G9a | 15 - 106 nM | [8][9] |

Experimental Protocols

The elucidation of the mechanisms of action described above relies on a variety of in vitro assays. Below are outlines of the key experimental protocols.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the α1-adrenergic receptor are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[10]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound (e.g., Terazosin).[10]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[11]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.[11]

In Vitro Kinase Assay (e.g., for EGFR, HER2, c-Met)

These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Detailed Methodology:

-

Reagents: A purified, recombinant form of the kinase of interest (e.g., EGFR), a suitable substrate (often a synthetic peptide), ATP, and the test compound are prepared in an appropriate assay buffer.[4][12]

-

Reaction: The kinase, substrate, and varying concentrations of the test compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.[4][12]

-

Incubation: The plate is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric assays: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced, which is proportional to kinase activity.[12]

-

Fluorescence-based assays (e.g., TR-FRET): Using an antibody that specifically recognizes the phosphorylated substrate.[4]

-

-

Data Analysis: The kinase activity is plotted against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.[4]

G9a Histone Methyltransferase Assay

This assay measures the ability of a compound to inhibit the methylation of a histone peptide by G9a.

Detailed Methodology:

-

Reagents: Recombinant G9a enzyme, a biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM, the methyl donor), and the test compound are prepared in an assay buffer.[13][14]

-

Reaction: The G9a enzyme, histone peptide substrate, and varying concentrations of the test compound are incubated together. The reaction is initiated by the addition of SAM.[13][14]

-

Detection: The level of peptide methylation is quantified. A common method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format:

-

Streptavidin-coated donor beads are added, which bind to the biotinylated histone peptide.

-

An antibody specific for the methylated histone mark (e.g., H3K9me2), conjugated to an acceptor bead, is added.

-

If the peptide is methylated, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[14]

-

-

Data Analysis: The luminescent signal is measured and plotted against the concentration of the test compound to determine the IC50 value.[14]

Conclusion

The 4-amino-2-chloro-6,7-dimethoxyquinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets have led to the development of important therapies for conditions ranging from benign prostatic hyperplasia to cancer. The mechanisms of action of its derivatives, from the competitive antagonism of G-protein coupled receptors to the inhibition of key enzymes in cellular signaling and epigenetic regulation, highlight the remarkable versatility of this chemical core. A thorough understanding of these mechanisms, facilitated by the robust in vitro assays detailed in this guide, is essential for the continued development of novel and improved therapeutics based on the quinazoline framework.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. promega.com [promega.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. resources.revvity.com [resources.revvity.com]

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is an off-white solid with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol .[1] It is a crucial building block in the synthesis of several active pharmaceutical ingredients, particularly those targeting cardiovascular and other diseases.

Solubility Profile

The solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline has been determined in a range of organic solvents at various temperatures. A key study utilized the isothermal saturation method to establish the equilibrium solubility.[][3]

Quantitative Solubility Data

The mole fraction solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in twelve different monosolvents at temperatures ranging from 273.15 K to 313.15 K is summarized below. The data indicates that the compound exhibits the highest solubility in N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF), and the lowest in toluene.[]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 273.15 | 0.0002158 |

| 283.15 | 0.0003241 | |

| 293.15 | 0.0004132 | |

| 303.15 | 0.0004915 | |

| 313.15 | 0.0005437 | |

| Ethanol | 273.15 | 0.0002879 |

| 283.15 | 0.0003984 | |

| 293.15 | 0.0005012 | |

| 303.15 | 0.0006139 | |

| 313.15 | 0.0006934 | |

| n-Propanol | 273.15 | 0.0003514 |

| 283.15 | 0.0004682 | |

| 293.15 | 0.0005791 | |

| 303.15 | 0.0006884 | |

| 313.15 | 0.0007692 | |

| Isopropanol | 273.15 | 0.0002996 |

| 283.15 | 0.0004015 | |

| 293.15 | 0.0005128 | |

| 303.15 | 0.0005987 | |

| 313.15 | 0.0006220 | |

| n-Butanol | 273.15 | 0.0004126 |

| 283.15 | 0.0005593 | |

| 293.15 | 0.0006984 | |

| 303.15 | 0.0008215 | |

| 313.15 | 0.0009288 | |

| Isobutyl alcohol | 273.15 | 0.0003891 |

| 283.15 | 0.0005129 | |

| 293.15 | 0.0006437 | |

| 303.15 | 0.0007582 | |

| 313.15 | 0.0008408 | |

| Ethyl acetate | 273.15 | 0.0004892 |

| 283.15 | 0.0006418 | |

| 293.15 | 0.0007985 | |

| 303.15 | 0.0009214 | |

| 313.15 | 0.0010100 | |

| Toluene | 273.15 | 0.0000098 |

| 283.15 | 0.0000135 | |

| 293.15 | 0.0000169 | |

| 303.15 | 0.0000198 | |

| 313.15 | 0.0000217 | |

| N,N-Dimethylformamide (DMF) | 273.15 | 0.0058910 |

| 283.15 | 0.0075140 | |

| 293.15 | 0.0092180 | |

| 303.15 | 0.0105400 | |

| 313.15 | 0.0115700 | |

| N-Methylpyrrolidone (NMP) | 273.15 | 0.0069820 |

| 283.15 | 0.0088910 | |

| 293.15 | 0.0108700 | |

| 303.15 | 0.0125100 | |

| 313.15 | 0.0137000 | |

| 1,4-Dioxane | 273.15 | 0.0001124 |

| 283.15 | 0.0001596 | |

| 293.15 | 0.0002015 | |

| 303.15 | 0.0002384 | |

| 313.15 | 0.0002535 | |

| Cyclohexanone | 273.15 | 0.0018940 |

| 283.15 | 0.0024810 | |

| 293.15 | 0.0030150 | |

| 303.15 | 0.0035280 | |

| 313.15 | 0.0038470 |

In addition to organic solvents, the aqueous solubility is reported to be 1.418 g/L at 25°C.[1] It is also described as sparingly soluble in DMSO and slightly soluble in Methanol, requiring heating to aid dissolution.[1]

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following protocol outlines the isothermal saturation method used to determine the solubility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Figure 1: Isothermal Saturation Method Workflow.

Stability Profile

General Stability

4-Amino-2-chloro-6,7-dimethoxyquinazoline is generally considered to be stable under normal conditions.[4] For long-term storage, a temperature of 2-8°C is recommended.[1] When heated to decomposition, it may emit dangerous fumes.[4]

Forced Degradation Studies (Hypothetical Workflow)

Figure 2: Forced Degradation Study Workflow.

Role in Signaling Pathways

4-Amino-2-chloro-6,7-dimethoxyquinazoline is primarily utilized as a synthetic intermediate and is not typically studied for its direct biological activity in signaling pathways. Its significance lies in its role as a precursor to a variety of biologically active molecules. The derivatives of this compound have been shown to interact with several key signaling pathways implicated in various diseases.

Figure 3: Relationship to Bioactive Derivatives and Signaling Pathways.

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are known to act as:

-

α1-Adrenergic Receptor Antagonists: Compounds like Prazosin, Terazosin, and Doxazosin are selective blockers of α1-adrenergic receptors, which are involved in the sympathetic nervous system and play a role in blood pressure regulation.

-

Anti-cancer Agents: Certain derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are critical for tumor growth and angiogenesis. Others have been designed to target the β-catenin/TCF4 signaling pathway, which is implicated in various cancers.

-

Potential Anti-Alzheimer's Agents: The scaffold has been explored for developing compounds that could potentially have therapeutic effects in Alzheimer's disease, although the specific pathways are still under investigation.

References

Unveiling the Spectroscopic Signature of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the pharmacologically significant compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of various biologically active molecules.[] Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀ClN₃O₂ |

| Molecular Weight | 239.66 g/mol |

| CAS Number | 23680-84-4 |

| Appearance | White to almost white powder or crystals |

Spectral Data

The following sections present the available spectral data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 | ~7.20 | Singlet | Aromatic proton |

| H-8 | ~6.90 | Singlet | Aromatic proton |

| -NH₂ | ~5.80 | Broad Singlet | Amino group protons |

| -OCH₃ (C7) | ~3.95 | Singlet | Methoxy group protons |

| -OCH₃ (C6) | ~3.90 | Singlet | Methoxy group protons |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158 |

| C-4 | ~155 |

| C-8a | ~152 |

| C-6 | ~149 |

| C-7 | ~148 |

| C-4a | ~108 |

| C-5 | ~105 |

| C-8 | ~98 |

| -OCH₃ (C7) | ~56.5 |

| -OCH₃ (C6) | ~56.0 |

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, available from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorption bands corresponding to its functional groups.[2]

Table 3: Key IR Absorption Bands for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Medium | N-H stretch (asymmetric) |

| 3350 | Medium | N-H stretch (symmetric) |

| 1650 | Strong | N-H bend |

| 1620 | Strong | C=N stretch (quinazoline ring) |

| 1580 | Strong | C=C stretch (aromatic ring) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry data from the NIST Mass Spectrometry Data Center reveals the molecular ion peak and characteristic fragmentation patterns.[3]

Table 4: Mass Spectrometry Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline

| m/z | Relative Intensity (%) | Assignment |

| 239 | 100 | [M]⁺ (Molecular Ion) |

| 224 | 80 | [M-CH₃]⁺ |

| 204 | 40 | [M-Cl]⁺ |

| 196 | 30 | [M-CH₃, -CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

A sample of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable substrate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

Recent studies have investigated 4-Amino-2-chloro-6,7-dimethoxyquinazoline (also referred to as ACDQ in some literature) as a potential therapeutic agent for Alzheimer's disease.[4] The proposed mechanism involves the inhibition of key enzymes implicated in the disease's pathology.

Figure 1: Proposed inhibitory action of ACDQ on cholinesterase enzymes.

The diagram illustrates the inhibitory effect of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound is hypothesized to increase acetylcholine levels in the brain, leading to potential neuroprotective and cognitive benefits in the context of Alzheimer's disease.

Conclusion

This technical guide provides a consolidated resource of the available spectral data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The presented NMR, IR, and MS data, along with standardized experimental protocols, serve as a valuable tool for the unambiguous identification and characterization of this important chemical entity. The exploration of its biological activity highlights its potential in the ongoing research and development of novel therapeutics.

References

The Versatile Synthon: A Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-amino-2-chloro-6,7-dimethoxyquinazoline as a versatile starting material in the synthesis of a range of blockbuster pharmaceuticals. Its unique chemical structure provides a robust scaffold for the construction of complex active pharmaceutical ingredients (APIs), particularly in the therapeutic areas of oncology and cardiovascular disease. This document provides a comprehensive overview of its application in the synthesis of key drugs, detailed experimental protocols, and an exploration of the biological pathways they modulate.

Core Applications in Drug Synthesis

4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a critical building block for several prominent drugs. Its quinazoline core is a well-established pharmacophore, and the reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities that define the pharmacological profile of the final API. Notable examples include the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), and the alpha-1 adrenergic receptor antagonists Doxazosin and Alfuzosin, used in the treatment of hypertension and benign prostatic hyperplasia.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of prominent APIs starting from 4-amino-2-chloro-6,7-dimethoxyquinazoline or its immediate precursors. This data is intended to provide a comparative overview of different synthetic strategies.

Table 1: Synthesis of Gefitinib

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,4-dichloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Acetic Acid | 55 | 2 | 65 | - | [1] |

| 2 | 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Isopropanol | Room Temp | 1 | 98 | 99.4 | [2] |

| 3 | 7-methoxy-6-(3-morpholinopropoxy)-4-chloroquinazoline, 3-chloro-4-fluoroaniline, KOH | Isopropanol | Room Temp | - | 99 | - | [3] |

Table 2: Synthesis of Erlotinib

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline, 3-ethynylaniline, Pyridine | Isopropanol | Reflux | 4 | 95 | 95 | [4] |

| 2 | 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline, 3-ethynylaniline, HCl | Water | 40 | 1.5 | - | - | [5] |

| 3 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-ethynylaniline | Acetonitrile | Reflux | 5 | - | - | [6] |

Table 3: Synthesis of Doxazosin

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazine | n-Butanol | - | - | - | - | [7] |

Table 4: Synthesis of Alfuzosin

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 4-amino-2-chloro-6,7-dimethoxyquinazoline, 3-methylaminopropionitrile | Dimethylformamide | 100 | 6 | - | - | [8] |

| 2 | 4-amino-2-chloro-6,7-dimethoxyquinazoline HCl, 3-methylaminopropionitrile | Sulfolane | 130 (Reflux) | 5 | - | - | [9][10] |

| 3 | 4-amino-2-chloro-6,7-dimethoxyquinazoline, 3-methylaminopropionitrile | Isoamyl Alcohol | - | - | - | - | [9] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key APIs from 4-amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives.

Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Precursor)[2]

-

Reaction Setup: In a two-necked 250 mL flask, introduce 6.30 g (0.03 mol, 1 equivalent) of 4-chloro-6,7-dimethoxyquinazoline.

-

Addition of Reagents: Add 10.00 g (0.069 mol, 2.3 equivalents) of 3-chloro-4-fluoroaniline and 100 mL of isopropanol.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: A precipitate will form. Filter the precipitate, wash it with isopropanol, and dry it in an oven at 60°C for 24 hours.

-

Yield and Purity: This procedure yields the product as a white solid (9.65 g, 98% yield) with a purity of 99.4% as determined by HPLC.

Synthesis of N-(3-ethynylphenyl)-6,7-bis-(2-methoxyethoxy)quinazolin-4-amine hydrochloride (Erlotinib)[4]

-

Reaction Setup: Prepare a solution of 5.90 g (75 mmol) of pyridine and 8.80 g (75 mmol) of 3-ethynylphenylamine in 260 mL of isopropanol.

-

Addition of Quinazoline: To the solution from step 1, add a solution of 20.30 g (65 mmol) of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline in 100 mL of isopropanol dropwise.

-

Reaction: Stir the resulting mixture and heat to reflux for 4 hours under an argon atmosphere. An orange solid will precipitate.

-

Work-up and Purification: After stirring at room temperature overnight, filter the precipitate. Wash the solid with hot isopropanol and air-dry to obtain the crude product. The crude product can be further purified by crystallization from methanol.

-

Yield and Purity: This process affords the crude product in 95% yield with 95% HPLC purity.

Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine hydrochloride (Alfuzosin Intermediate)[8]

-

Reaction Setup: In a round bottom flask, combine 50 g (0.208 moles) of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 21.2 g (0.252 moles) of 3-methylaminopropionitrile in 350 mL of dimethylformamide.

-

Reaction: Stir the reaction mixture at 100°C for 6 hours.

-

Work-up and Purification: Cool the reaction to 25°C and add 250 mL of isopropanol. Stir for an additional 15 minutes, then filter the resulting solid. Wash the solid with 50 mL of isopropanol and dry at 50°C for 7-8 hours to yield the hydrochloride salt of the product.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of the APIs derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline is attributed to their targeted interaction with specific biological pathways.

EGFR Signaling Pathway Inhibition by Gefitinib and Erlotinib

Gefitinib and Erlotinib are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11][12] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[13][14] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.[11][12]

Gefitinib and Erlotinib act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[11][13] This binding prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling. The blockade of these pathways ultimately leads to a reduction in cancer cell proliferation and an increase in apoptosis.[15][16]

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib/Erlotinib.

Alpha-1 Adrenergic Receptor Signaling Blockade by Doxazosin and Alfuzosin

Doxazosin and Alfuzosin are selective alpha-1 adrenergic receptor antagonists.[17][18][19] These receptors are located on the smooth muscle cells of blood vessels and the prostate gland.[20] The binding of the endogenous catecholamine, norepinephrine, to alpha-1 adrenergic receptors triggers a signaling cascade that leads to smooth muscle contraction.[20]

In blood vessels, this contraction results in vasoconstriction and an increase in blood pressure.[18] In the prostate and bladder neck, smooth muscle contraction can lead to restricted urinary flow, a common symptom of benign prostatic hyperplasia (BPH).[17][19]

Doxazosin and Alfuzosin competitively block norepinephrine from binding to alpha-1 adrenergic receptors.[18] This inhibition prevents the downstream signaling events that lead to smooth muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[19][20] Similarly, the relaxation of smooth muscle in the prostate and bladder neck improves urinary flow and alleviates the symptoms of BPH.[17]

Caption: Alpha-1 Adrenergic Receptor Signaling and Blockade by Doxazosin/Alfuzosin.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline has proven to be a highly valuable and versatile starting material in the pharmaceutical industry. Its utility in the synthesis of targeted therapies for cancer and cardiovascular diseases underscores its importance in modern drug development. The synthetic routes and biological mechanisms detailed in this guide provide a solid foundation for researchers and scientists working to develop novel therapeutics and optimize existing synthetic processes. The continued exploration of this quinazoline derivative's reactivity and applications holds significant promise for the future of medicine.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. ukm.my [ukm.my]

- 3. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 6. US20120095228A1 - Method for the preparation of erlotinib - Google Patents [patents.google.com]

- 7. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 8. US20100256370A1 - Process for the Preparation of Alfuzosin Hydrochloride - Google Patents [patents.google.com]

- 9. US20070105880A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 10. WO2007144699A2 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. drugs.com [drugs.com]

- 13. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 18. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 20. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Biological Significance and Therapeutic Potential of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of a wide array of biologically active molecules. While direct studies on the intrinsic biological activity of this core compound are limited, its true significance lies in the potent and diverse pharmacological properties of its derivatives. This technical guide provides a comprehensive overview of the biological activities associated with molecules derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline, with a focus on their applications in anticancer and antihypertensive therapies, and emerging potential in neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the implicated signaling pathways.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] 4-Amino-2-chloro-6,7-dimethoxyquinazoline represents a highly versatile starting material for the synthesis of various therapeutic agents.[2][3] Its chemical structure, featuring a reactive chloro group at the 2-position and an amino group at the 4-position, allows for facile derivatization to explore structure-activity relationships (SAR) and develop targeted therapies.[1]

The primary utility of this compound is as a key intermediate in the production of well-established pharmaceuticals and novel drug candidates.[][5]

Biological Activities of Key Derivatives

The biological activities of compounds synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline are diverse, with prominent applications in oncology and cardiovascular medicine.

Anticancer Activity

Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have been extensively investigated as potent anticancer agents, primarily targeting key receptor tyrosine kinases (RTKs) involved in tumor growth and proliferation.

A significant number of derivatives function as inhibitors of EGFR and VEGFR-2, two critical targets in cancer therapy. The general structure-activity relationship suggests that the 4-amino group is essential for activity, often forming a crucial hydrogen bond within the kinase binding site.[1]

Table 1: Anticancer Activity of Selected 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

| Derivative Class | Target(s) | Cell Line(s) | IC50 / Activity | Reference(s) |

| 2-chloro-4-anilinoquinazolines | EGFR, VEGFR-2 | Various | Potent dual inhibition | N/A |

| Quinazoline-based pyrimidodiazepines | DNA, EGFR, VEGFR-2 | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | GI50: 0.622–1.81 μM (for quinazoline-chalcone precursor) | N/A |

| 4-anilino-6,7-dimethoxy quinazolines | VEGFR-2, EGFR | HCT116, K562, SKBR3 | Potent antitumor and anti-angiogenic effects | N/A |

| 4-aminoquinazoline derivatives | PI3K/AKT/mTOR pathway | Breast cancer cells | Significant inhibitory activity | N/A |

Antihypertensive Activity

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a crucial precursor in the synthesis of several α1-adrenergic receptor antagonists, which are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[][5] Notable examples include Doxazosin and Terazosin. The 4-amino-6,7-dimethoxyquinazoline moiety is a key structural feature for high-affinity binding to the α1-adrenoceptor.[1]

Potential in Alzheimer's Disease

Recent computational studies have highlighted the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (referred to as ACDQ in the study) as a therapeutic agent for Alzheimer's disease. Molecular docking simulations have shown a strong interaction with a protein associated with the disease.

Table 2: Computational Data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Alzheimer's Disease Models

| Target Protein | Computational Method | Binding Energy | Key Finding | Reference(s) |

| 4EY7 | Molecular Docking | -8.1 kcal/mol | Strong interaction with the target protein | N/A |

It is important to note that these findings are based on computational models and await experimental validation.

Implicated Signaling Pathways

The biological effects of derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are mediated through the modulation of several key intracellular signaling pathways.

EGFR and VEGFR-2 Signaling in Cancer

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline that inhibit these receptors block these pathways, leading to an anti-tumor effect.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently dysregulated in cancer. Some 4-aminoquinazoline derivatives have been shown to target components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This type of assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

-

Principle: A luminescent-based kinase assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A lower luminescence signal indicates higher kinase activity.

-

Procedure:

-

Reagent Preparation: Prepare solutions of the recombinant human kinase (EGFR or VEGFR-2), a specific peptide substrate, and ATP in a kinase assay buffer.

-

Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.

-

Kinase Reaction: Initiate the reaction by adding the kinase and substrate to the wells, followed by the addition of ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the ADP produced back to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

-

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a cornerstone of modern medicinal chemistry, providing a versatile scaffold for the development of a multitude of therapeutic agents. While the compound itself may not exhibit significant direct biological activity, its derivatives have demonstrated potent and clinically relevant effects, particularly as anticancer and antihypertensive agents. The ongoing exploration of its derivatives in areas such as neurodegenerative diseases underscores the enduring importance of this "privileged" chemical structure. This guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the known biological landscape of this important synthetic intermediate and providing a framework for the evaluation of novel compounds derived from it. Further experimental investigation into the direct biological effects of the core molecule and its potential synergistic activities is warranted.

References

The Synthesis and Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Pharmaceutical Keystone